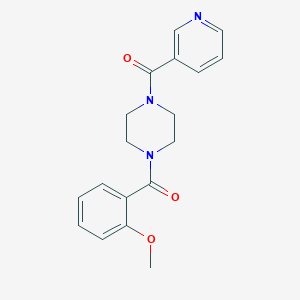

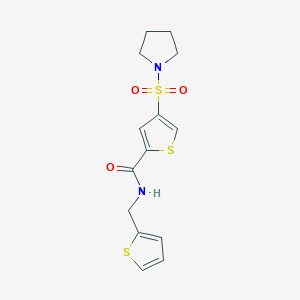

![molecular formula C16H11N3S B5551351 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)

3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole involves complex organic reactions. For instance, the synthesis of 3-(2-(3-Pyridinyl)thiazolidin-4-oyl)indoles, which are a novel series of platelet activating factor antagonists, was achieved by acylation of magnesium or zinc salts of substituted indoles (Sheppard et al., 1994). This process highlights the versatility of indole derivatives in synthesizing biologically active compounds.

Molecular Structure Analysis

Molecular structure analysis of indole derivatives shows varied conformations and interactions. The structure of a compound related to our subject, as reported by Selvanayagam et al. (2005), illustrates that the indole ring system can be planar, with other components of the molecule, such as pyrrolidine and thiazole rings, adopting envelope and twist conformations, respectively (Selvanayagam et al., 2005).

Chemical Reactions and Properties

The chemical reactions involving indole derivatives are pivotal for synthesizing various pharmacologically significant compounds. For instance, the gold(I)-catalyzed intermolecular formal [4+2] reaction between 1,3-diynes and pyrroles developed by Matsuda et al. (2015) facilitates the synthesis of 4,7-disubstituted indoles, highlighting the versatility of indole compounds in chemical synthesis (Matsuda et al., 2015).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed crystal structure and molecular packing analysis, as demonstrated in the research by Selvanayagam et al. (2005), provide insights into the interactions that dictate the solid-state properties of these compounds.

Chemical Properties Analysis

Indole derivatives exhibit a wide range of chemical properties, including their reactivity towards different chemical reagents and their potential as intermediates in the synthesis of complex molecules. The study by Olyaei and Sadeghpour (2023) on the synthesis of 3-cyanoacetyl indoles and their application in multi-component reactions underscores the chemical versatility of indole-based compounds (Olyaei & Sadeghpour, 2023).

Scientific Research Applications

Platelet Activating Factor (PAF) Antagonists

Indole compounds, including derivatives similar to "3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole," have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders such as asthma, shock, respiratory distress syndrome, acute inflammation, transplanted organ rejection, gastrointestinal ulceration, allergic skin diseases, delayed cellular immunity, parturition, fetal lung maturation, and cellular differentiation (Summers & Albert, 1987).

Efficient Synthesis of Heterocycles

A novel synthesis approach has been reported for the production of benzothiazoles, pyrido[1,2-a]indoles, and other heterocycles, demonstrating a general and efficient method for heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores (Katritzky et al., 2000).

Antihypertensive Activity

Some imidazoindole derivatives have shown significant antihypertensive activity in experimental models. These compounds offer a new avenue for the treatment of hypertension, highlighting the potential therapeutic applications of indole derivatives in cardiovascular diseases (Adhikary et al., 1976).

Optoelectronic and Charge Transfer Properties

Research on indole-containing small molecules, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, has revealed their promising optoelectronic and charge transfer properties at both molecular and solid-state bulk levels. These findings suggest potential applications in organic semiconductor devices (Irfan et al., 2019).

Novel Macrocyclic Compounds

The synthesis of macrocyclic compounds containing indole and 1,4-dihydropyridine heterocyclic subunits has been achieved, showcasing the versatility of indole derivatives in the design and synthesis of complex molecules with potential applications in molecular recognition, supramolecular chemistry, and drug design (Han et al., 2018).

Antioxidant Activity

Indole derivatives have been explored for their antioxidant activity, with some compounds showing significant potential as inhibitors of reactive oxygen species (ROS), suggesting their use in the development of new antioxidant therapies (Aziz et al., 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(1H-indol-3-yl)-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)13(9-18-14)15-10-20-16(19-15)11-4-3-7-17-8-11/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOSOLJPGJURCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 3-(2-pyridin-3-yl-thiazol-4-yl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

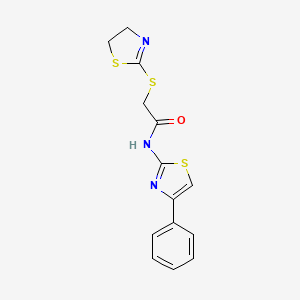

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

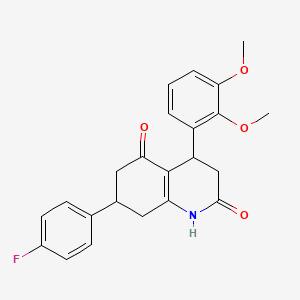

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

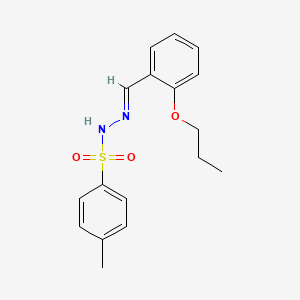

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

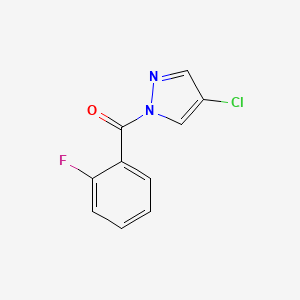

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)